N-(3-fluorobenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the reaction of 3-fluorobenzylamine with 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Triazolothiadiazine derivatives: These compounds also contain a triazole ring and have been studied for their pharmacological properties.
Uniqueness
N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C14H11FN4O2 |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H11FN4O2/c15-11-3-1-2-9(6-11)7-16-13(20)10-4-5-12-17-18-14(21)19(12)8-10/h1-6,8H,7H2,(H,16,20)(H,18,21) |
InChI Key |
MWHXSBXROKYDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
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